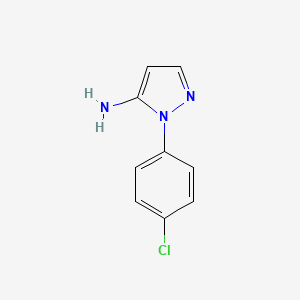

1-(4-Chlorophenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXYXQGSWRTPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480360 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-97-8 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 1-(4-Chlorophenyl)-1H-pyrazol-5-amine

The traditional synthesis of this compound primarily relies on well-established cyclization and multicomponent reaction strategies that have been refined over decades.

Cyclocondensation Reactions Utilizing Hydrazines and Appropriate Precursors

The most prevalent and versatile method for synthesizing the 5-aminopyrazole core is the cyclocondensation reaction between a substituted hydrazine (B178648) and a β-ketonitrile. beilstein-journals.orgnih.gov For the specific synthesis of this compound, the key precursors are (4-chlorophenyl)hydrazine and a suitable 1,3-dielectrophilic compound, such as a β-ketonitrile.

The reaction mechanism proceeds through two main steps:

Hydrazone Formation : The initial step involves a nucleophilic attack by the terminal nitrogen atom of (4-chlorophenyl)hydrazine on the carbonyl carbon of the β-ketonitrile. This leads to the formation of a hydrazone intermediate. beilstein-journals.orgchim.it

Intramolecular Cyclization : The subsequent step is an intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group. This ring-closing reaction, followed by tautomerization, yields the final 5-aminopyrazole aromatic ring. beilstein-journals.orgchim.it

This pathway is highly effective and widely documented for a range of 5-aminopyrazole derivatives. nih.gov The reaction is typically carried out in a protic solvent like ethanol, often with refluxing to drive the condensation and cyclization steps. nih.gov

Multi-Component Reactions for Pyrazole (B372694) Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound in a single pot. beilstein-journals.orgresearchgate.net These reactions combine three or more starting materials to form a product that incorporates the structural features of each reactant.

A common three-component strategy for 5-aminopyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. beilstein-journals.org In the context of synthesizing the target compound, the reactants would be 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine, which yields a closely related structure. nih.gov To obtain the specific title compound, (4-chlorophenyl)hydrazine would be used. The reaction often proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization. organic-chemistry.org

Table 1: Example of a Three-Component Reaction for a 5-Aminopyrazole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield | Ref. |

| 4-Chlorobenzaldehyde | Malononitrile | Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI / EtOH | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | High | nih.gov |

This table illustrates the synthesis of a structurally similar compound, demonstrating the MCR approach. LDH@PTRMS@DCMBA@CuI is a heterogeneous catalyst.

Regioselective Synthesis Strategies and Yield Optimization

When using monosubstituted hydrazines like (4-chlorophenyl)hydrazine, the cyclization with an unsymmetrical precursor can potentially lead to two regioisomers: the desired 1,5-substituted pyrazole and the isomeric 1,3-substituted pyrazole. chim.it Controlling the regioselectivity is therefore a critical aspect of the synthesis.

Research has shown that the reaction conditions can dictate the regiochemical outcome. nih.govchim.it

Basic Conditions : Cyclization under basic conditions, for instance using sodium ethoxide (EtONa) in ethanol, tends to favor the formation of the 3-aminopyrazole (B16455) isomer. chim.it

Acidic Conditions : Conversely, performing the reaction under acidic conditions, such as using acetic acid (AcOH) in a solvent like toluene (B28343) or through the use of a hydrazine hydrochloride salt, regioselectively yields the 5-aminopyrazole isomer. nih.govchim.it This is because the initial condensation is directed differently, leading to the desired this compound.

Yield optimization often involves adjusting reaction parameters such as temperature, solvent, and catalyst. For MCRs, optimizing the molar ratios of the starting materials is also crucial. researchgate.net The use of catalysts, including both Lewis acids and Brønsted bases, can significantly accelerate the reaction and improve yields. beilstein-journals.org

Table 2: Influence of Reaction Conditions on Regioselectivity

| Hydrazine Precursor | 1,3-Dielectrophile | Conditions | Major Product | Ref. |

| Phenylhydrazine | 3-Methoxyacrylonitrile | AcOH, Toluene, MW | 5-Amino-1-phenylpyrazole | chim.it |

| Phenylhydrazine | 3-Methoxyacrylonitrile | EtONa, EtOH, MW | 3-Amino-1-phenylpyrazole | chim.it |

| Hydrazine | Enol (R=H) | Acidic Cyclization | 5-Aminopyrazole derivative | nih.gov |

| Hydrazine | Methyl ether (R=Me) | Basic Cyclization | 3-Aminopyrazole derivative | nih.gov |

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles have been increasingly applied to the synthesis of pyrazole derivatives.

Green Chemistry Principles in Pyrazole Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov For pyrazole synthesis, this translates into several key strategies:

Green Solvents : Replacing traditional volatile organic compounds with environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net Reactions in aqueous media are highly desirable for their low cost and minimal environmental impact. researchgate.net

Alternative Energy Sources : Utilizing microwave irradiation or ultrasonication can dramatically reduce reaction times from hours to minutes, increase yields, and often allows for solvent-free conditions. researchgate.netnih.govgsconlinepress.com

Recyclable Catalysts : The development of heterogeneous or reusable catalysts minimizes waste and simplifies product purification. researchgate.netresearchgate.net

Atom Economy : One-pot and multi-component reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby saving energy and reducing waste. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles

| Feature | Conventional Method | Green Method | Ref. |

| Solvent | Organic Solvents (e.g., Toluene, DMF) | Water, PEG, Ethanol, Solvent-free | researchgate.netresearchgate.net |

| Energy | Conventional heating (reflux) | Microwave, Ultrasound | researchgate.netnih.gov |

| Catalyst | Homogeneous acids/bases | Recyclable heterogeneous catalysts | researchgate.net |

| Reaction Time | Hours to days | Minutes | researchgate.netgsconlinepress.com |

| Efficiency | Multiple steps, purification | One-pot, high atom economy | beilstein-journals.orgresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Core Assembly

Transition metal catalysis provides powerful and versatile tools for constructing the pyrazole ring and for its subsequent functionalization. While traditional methods build the ring from acyclic precursors, catalytic methods can assemble the core or introduce key substituents with high precision.

Palladium-Catalyzed Reactions : Palladium catalysts are highly effective for C-N bond formation. A key strategy for synthesizing this compound could involve the N-arylation of a pre-formed 5-aminopyrazole with a 4-chlorophenyl source, such as 1-bromo-4-chlorobenzene (B145707) or a corresponding aryl triflate. organic-chemistry.orgorganic-chemistry.org Ligands like tBuBrettPhos have been shown to facilitate these couplings efficiently, even with sterically hindered substrates. organic-chemistry.org Palladium catalysis can also be used in ring-opening reactions of other heterocycles like 2H-azirines with hydrazones to construct polysubstituted pyrazoles. thieme-connect.com

Copper-Catalyzed Reactions : Copper catalysts offer a more economical alternative to palladium for C-N coupling reactions. nih.gov Copper-catalyzed N-arylation of pyrazoles with aryl halides is a well-established method, often using a base like KOH in a polar aprotic solvent such as DMSO. nih.gov Furthermore, copper can catalyze the aerobic oxidative cyclization of precursors like β,γ-unsaturated hydrazones to form the pyrazole ring, using air as a green oxidant. organic-chemistry.org

Table 4: Selected Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Pd(OAc)₂ / tBuBrettPhos | N-Arylation | Pyrazole, Aryl Triflates | N-Arylpyrazoles | organic-chemistry.org |

| Cu(OAc)₂ / DABCO | Aerobic C-H Amination | α,β-Unsaturated Hydrazones | Pyrazoles | acs.org |

| Copper Triflate (Cu(OTf)₂) | Cross-Dehydrogenative Coupling | Alkenyl Hydrazones | Substituted Pyrazoles | acs.org |

| Pd(OAc)₂ / K₂S₂O₈ | Ring-Opening/Annulation | 2H-Azirines, Hydrazones | Polysubstituted Pyrazoles | thieme-connect.com |

Laccase-Mediated Chemoselective Functionalization

The quest for greener and more selective synthetic methods has led to the exploration of enzymatic catalysis in the functionalization of heterocyclic compounds. Laccases, a class of multi-copper containing oxidoreductase enzymes, have emerged as powerful catalysts for these transformations. A notable application is the chemoselective C-4 arylation of 5-aminopyrazoles, which proceeds under exceptionally mild conditions. plos.org

This enzymatic strategy utilizes a laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols into highly reactive orthoquinone intermediates. plos.orgresearchgate.net These intermediates are then susceptible to nucleophilic attack by the electron-rich C-4 position of the 5-aminopyrazole core. A key advantage of this method is its high chemoselectivity; the reaction selectively occurs at the C-4 carbon of the pyrazole ring, avoiding common side reactions like N-arylation at the 5-amino group, without the need for protecting groups. plos.orgresearchgate.net The process is conducted in a buffered aqueous/organic biphasic system at room temperature, highlighting its environmental benefits over traditional metal-catalyzed cross-coupling reactions that often require high temperatures and toxic solvents. plos.org

The proposed mechanism involves the laccase-catalyzed oxidation of a catechol to an orthoquinone. The 5-aminopyrazole then acts as a nucleophile, attacking the activated quinone ring to form a C-C bond at the C-4 position. plos.org This methodology has been successfully applied to a range of 5-aminopyrazoles, yielding C-4 arylated products with moderate to good efficiency (42–94%). plos.orgresearchgate.net

Derivatization and Functionalization Strategies of this compound

The unique arrangement of functional groups in this compound—a nucleophilic amine, an N-aryl substituent, and reactive C-H bonds on the pyrazole core—provides multiple avenues for derivatization.

Electrophilic Aromatic Substitution Reactions on Phenyl Ring

The pyrazole ring is generally considered an electron-withdrawing group, which deactivates the attached N-phenyl ring toward electrophilic aromatic substitution. The presence of both the pyrazole moiety and the deactivating chloro group at the para-position makes electrophilic substitution on the phenyl ring challenging. The directing effect of the para-chloro substituent would orient incoming electrophiles to the ortho-positions (C-2' and C-6'). However, the steric hindrance and electronic deactivation from the pyrazole ring further suppress this reactivity. Consequently, forcing conditions would likely be required, and such reactions are not commonly reported for this specific substrate. Instead, functionalization typically targets the more reactive pyrazole ring itself, where electrophilic attack preferentially occurs at the C-4 position due to its higher electron density compared to the C-3 and C-5 positions. mdpi.comchemicalbook.com

Nucleophilic Substitution Reactions Involving the Amine Group

The 5-amino group is the most nucleophilic site in the this compound molecule, making it a prime target for derivatization. nih.gov This high reactivity allows for a variety of nucleophilic substitution reactions, primarily acylation and alkylation. plos.org

Acylation: The amine group readily reacts with acylating agents like acyl chlorides and anhydrides to form the corresponding amides. scirp.org For example, reacting a 5-aminopyrazole with chloroacetyl chloride in a basic medium yields the N-acylated product. scirp.org Similarly, N-formyl derivatives can be prepared by refluxing the parent amine with formic acid. researchgate.net These reactions provide a straightforward route to introduce a wide array of carbonyl-containing functionalities, significantly expanding the chemical space of pyrazole derivatives.

Alkylation: While less common than acylation, the amine group can also undergo alkylation. For instance, reduction of an amide derivative with a strong reducing agent like lithium aluminium hydride (LiAlH4) can produce the corresponding 5-alkylamino pyrazole. scirp.org

Direct C-H/N-H and C-H/C-H Coupling Processes for Pyrazole-Fused Systems

A significant advancement in the functionalization of 5-aminopyrazoles is the use of copper-catalyzed dehydrogenative coupling reactions to construct complex pyrazole-fused heterocyclic systems. nih.govresearchgate.net These methods offer high atom economy by forming new bonds through the direct activation of C-H and N-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov

Depending on the specific catalyst system and reaction conditions, the dimerization of 5-aminopyrazoles can be selectively directed to form either pyrazole-fused pyridazines or pyrazines. researchgate.net

Synthesis of Pyrazole-Fused Pyridazines: This transformation is achieved through a copper(II) acetate-catalyzed reaction involving benzoyl peroxide (BPO) as an oxidant. The reaction proceeds via a combination of C-H/N-H and N-H/N-H bond couplings to yield dipyrazole-fused pyridazine (B1198779) structures. researchgate.net

Synthesis of Pyrazole-Fused Pyrazines: A switch in selectivity is observed when using a catalyst system of copper(II) chloride, 1,10-phenanthroline, and tert-butyl peroxybenzoate as the oxidant. This combination promotes a direct C-H/C-H coupling between two molecules of the 5-aminopyrazole at the C-4 position, leading to the formation of dipyrazole-fused pyrazines. researchgate.net

These switchable protocols demonstrate a high degree of control over the reaction outcome and are compatible with a broad range of substituents on the pyrazole core. nih.govresearchgate.net

| Target Fused System | Catalyst | Oxidant(s) | Base | Solvent | Temperature | Coupling Type |

|---|---|---|---|---|---|---|

| Pyrazole-Fused Pyridazine | Cu(OAc)₂ | BPO, K₂S₂O₈ | - | Toluene | 100 °C | C-H/N-H & N-H/N-H |

| Pyrazole-Fused Pyrazine (B50134) | CuCl₂ / 1,10-phenanthroline | tert-Butyl peroxybenzoate | Na₂CO₃ | Toluene | 130 °C | C-H/C-H |

Synthesis of Pyrazolone (B3327878) and Pyrazoline Derivatives

Pyrazolone Derivatives: Pyrazolones, or pyrazol-5-ones, are an important class of related heterocycles. The synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is typically achieved not from the corresponding 5-aminopyrazole, but through the condensation of a β-ketoester, such as ethyl benzoylacetate, with 4-chlorophenylhydrazine. nih.govresearchgate.net A hypothetical conversion of this compound to a pyrazolone would involve diazotization of the 5-amino group with a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which could then be hydrolyzed to the corresponding 5-hydroxypyrazole. This species exists in tautomeric equilibrium with its more stable pyrazolone form.

Pyrazoline Derivatives: Pyrazolines (dihydropyrazoles) are common precursors to pyrazoles. Their synthesis generally involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. mdpi.comdergipark.org.tr The resulting pyrazoline can then be oxidized to the aromatic pyrazole. For instance, reacting a substituted chalcone (B49325) with hydrazine hydrate (B1144303) in the presence of an acid catalyst yields a 3,5-diaryl-4,5-dihydro-1H-pyrazole. dergipark.org.tr The reverse reaction, the reduction of a stable aromatic pyrazole like this compound to a pyrazoline, is not a typical synthetic transformation.

Mechanistic Investigations of Reaction Pathways and Selectivity

Understanding the mechanisms governing the reactions of this compound is crucial for controlling product selectivity and developing new synthetic methods.

Selectivity in Functionalization: The reactivity of 5-aminopyrazoles is dictated by the nucleophilicity of its different sites, which generally follows the order: 5-NH2 > 1-NH > 4-CH. nih.gov This inherent reactivity profile explains why reactions with electrophiles, such as acylation, occur preferentially at the exocyclic amine group. scirp.org In contrast, electrophilic substitution on the ring, such as halogenation or nitration, targets the electron-rich C-4 position. mdpi.comchemicalbook.com

Enzymatic vs. Chemical Catalysis: In the laccase-mediated arylation, the enzyme's active site governs the reaction pathway. The laccase specifically oxidizes the catechol to an orthoquinone, creating a potent electrophile that is then attacked by the C-4 position of the pyrazole. plos.org This enzymatic control ensures high chemoselectivity for C-4 functionalization, a feat that is often difficult to achieve with traditional chemical catalysts where competing N-arylation can be a significant side reaction. researchgate.net

Copper-Catalyzed Coupling: The mechanistic pathways for the copper-catalyzed dimerization reactions are complex and depend heavily on the ligand and oxidant used. researchgate.net The switchable selectivity between pyridazine and pyrazine formation arises from the ability of different copper catalyst systems to promote distinct bond-forming events (C-H/N-H vs. C-H/C-H coupling). These reactions are thought to proceed through radical pathways or via organometallic intermediates where the copper center mediates the oxidative coupling. nih.govresearchgate.net

Proton-Coupled Electron Transfer (PCET): In many reactions involving pyrazoles with N-H bonds, proton-coupled electron transfer is a key mechanistic feature. The pyrazole N-H group can act as a proton donor, facilitating redox processes and influencing the coordination environment of metal catalysts. nih.gov Mechanistic studies on related systems, such as the oxidation-induced N-N bond formation in diazatitanacycles to form pyrazoles, underscore the importance of the metal center's coordination environment and the role of oxidants in driving the reaction. rsc.orgumn.edu These fundamental studies provide insight into the electronic factors that control bond formation and selectivity in pyrazole chemistry.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed map of the proton and carbon framework can be constructed.

The ¹H NMR spectrum of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the protons on the pyrazole (B372694) ring, as well as the amine protons. The 4-chlorophenyl group, being a para-substituted system, would likely show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system. The protons on the pyrazole ring at positions 3 and 4 would appear as doublets, with their specific chemical shifts influenced by the electronic effects of the amino group and the N-aryl substituent. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for this compound Note: This table is predictive and not based on published experimental data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 (pyrazole) | ~ 7.5 | d | ~ 2-3 |

| H-4 (pyrazole) | ~ 5.8 | d | ~ 2-3 |

| Ar-H (ortho to N) | ~ 7.6 | d | ~ 8-9 |

| Ar-H (ortho to Cl) | ~ 7.4 | d | ~ 8-9 |

In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound are expected. The pyrazole ring carbons (C3, C4, and C5) would resonate at characteristic chemical shifts, with the C5 carbon bearing the amino group appearing at a significantly different field compared to the others. The carbons of the 4-chlorophenyl ring would show four signals due to symmetry. The chemical shifts would be influenced by the electronegativity of the chlorine atom and the nitrogen of the pyrazole ring.

Hypothetical ¹³C NMR Data for this compound Note: This table is predictive and not based on published experimental data.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (pyrazole) | ~ 140 |

| C-4 (pyrazole) | ~ 95 |

| C-5 (pyrazole) | ~ 155 |

| C-ipso (Ar-N) | ~ 138 |

| C-ortho (Ar-H) | ~ 120 |

| C-meta (Ar-H) | ~ 129 |

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the H-3 and H-4 protons of the pyrazole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and to trace longer-range C-H correlations, respectively. These techniques are crucial for confirming the connectivity and substitution pattern of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure of this compound would reveal the precise geometry of the molecule. The bond lengths within the pyrazole and phenyl rings would be consistent with their aromatic character. The C-Cl bond length is expected to be in the typical range for aryl chlorides. The dihedral angle between the plane of the pyrazole ring and the 4-chlorophenyl ring is a key conformational parameter, indicating the degree of twist between the two ring systems. This angle is influenced by steric hindrance and electronic effects.

Predicted Crystallographic Parameters for this compound Note: This table is predictive and not based on published experimental data.

| Parameter | Predicted Value |

|---|---|

| C-N (pyrazole ring) | ~ 1.33 - 1.38 Å |

| N-N (pyrazole ring) | ~ 1.35 Å |

| C-C (pyrazole ring) | ~ 1.37 - 1.42 Å |

| C-Cl | ~ 1.74 Å |

The presence of the amino group in this compound makes it a prime candidate for forming intermolecular hydrogen bonds in the crystal lattice. The NH₂ group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. These hydrogen bonds are expected to play a significant role in stabilizing the crystal packing, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks. For instance, N-H···N hydrogen bonds between the amino group of one molecule and a pyrazole nitrogen of a neighboring molecule are highly probable.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The nominal molecular weight of this compound is approximately 193.63 g/mol . In an MS experiment, this is confirmed by the observation of the molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed, with a prominent peak at M+2 corresponding to the ³⁷Cl isotope, appearing at a ratio of approximately 3:1 to the main M⁺ peak (containing ³⁵Cl).

Electron Ionization (EI) is a common method that, in addition to providing the molecular ion, induces fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that helps to confirm the compound's structure. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.org However, in an aromatic structure like this compound, the fragmentation is governed by the stability of the aromatic rings.

Expected fragmentation pathways include:

Cleavage of the Pyrazole Ring: The five-membered pyrazole ring can undergo cleavage, leading to various smaller charged fragments.

Loss of the Chlorophenyl Group: The bond between the pyrazole nitrogen and the chlorophenyl ring can break, leading to fragments corresponding to the chlorophenyl cation or the pyrazole amine radical, and vice versa.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C-N bond in the amine group can also occur. libretexts.org

In Electrospray Ionization (ESI-MS), a softer ionization technique, the protonated molecule [M+H]⁺ is typically the most abundant ion, which is useful for confirming molecular weight with minimal fragmentation. nih.gov The study of related, more complex pyrazole derivatives by ESI-MS has shown the presence of [M]⁺, [M+1]⁺, and [M+2]⁺ ions, confirming their molecular formulas. researchgate.net

Table 1: Predicted Key Ions in Mass Spectrometry of this compound

| Ion | Description | Approximate m/z | Notes |

| [M]⁺ | Molecular Ion (with ³⁵Cl) | 193 | Confirms the molecular weight. |

| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | 195 | The characteristic isotopic peak for chlorine, with an intensity of about one-third of the [M]⁺ peak. |

| [M+H]⁺ | Protonated Molecule | 194 | Often the base peak in soft ionization methods like ESI. |

| [C₆H₄Cl]⁺ | Chlorophenyl fragment | 111 | Results from cleavage of the N-C bond between the pyrazole and phenyl rings. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound provides clear evidence for its key structural features. Analysis of closely related compounds, such as 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, provides representative data for the expected absorption bands. rsc.org

Key vibrational frequencies include:

N-H Stretching: As a primary amine (-NH₂), the compound is expected to show two distinct absorption bands in the range of 3300-3500 cm⁻¹. libretexts.org A similar pyrazole derivative exhibits these bands at 3447 and 3346 cm⁻¹. rsc.org

Aromatic C-H Stretching: The C-H bonds on the chlorophenyl and pyrazole rings absorb just above 3000 cm⁻¹. A reported value for a related structure is 3055 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole and phenyl rings appear in the 1400-1650 cm⁻¹ region. rsc.org

C-N Stretching: The stretching of the C-N bond of the amine group is typically observed in the 1250-1350 cm⁻¹ range. rsc.org

C-Cl Stretching: The carbon-chlorine bond shows a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) rsc.org |

| **Amine (-NH₂) ** | N-H Stretch | 3300 - 3500 (two bands) | 3447, 3346 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | 3055 |

| Pyrazole & Phenyl Rings | C=C and C=N Stretch | 1400 - 1650 | 1632, 1600, 1519 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | 1259 |

| Aryl Halide | C-Cl Stretch | 600 - 800 | 829 (likely C-H bend, C-Cl is in region) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. The this compound molecule contains a conjugated system formed by the pyrazole ring linked to the chlorophenyl ring. This system is capable of absorbing UV radiation, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).

Chromatographic Methods for Purity Determination and Separation in Research

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for quantitative purity analysis. For a similar compound, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a reverse-phase (RP) HPLC method has been established. sielc.com This method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications where the collected fractions will be analyzed by mass spectrometry, formic acid is substituted for phosphoric acid to ensure MS compatibility. sielc.com HPLC is also scalable and can be used for preparative separation to isolate highly pure material for research. sielc.com Purity levels are often determined by the peak area percentage in the resulting chromatogram, with research-grade chemicals typically exceeding 99% purity. google.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the number of components in a mixture. researchgate.net By spotting the reaction mixture on a silica (B1680970) plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized under UV light.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to confirm the purity of a sample and identify any volatile impurities. mdpi.com

Table 3: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Method | Purpose | Typical Stationary Phase | Typical Mobile Phase/Conditions | Reference |

| HPLC | Purity assessment, preparative separation | Reverse-Phase (e.g., Newcrom R1) | Acetonitrile/Water/Acid (Phosphoric or Formic) | sielc.com |

| TLC | Reaction monitoring, qualitative analysis | Silica Gel | Organic solvent mixture (e.g., Hexane/Ethyl Acetate) | researchgate.net |

| GC-MS | Purity assessment, impurity identification | Capillary column (e.g., polysiloxane-based) | Inert carrier gas (e.g., Helium), temperature gradient | mdpi.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting the optimized geometry, vibrational frequencies, and various electronic properties of a compound. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311G** or 6-31G(d,p), can accurately reproduce structural parameters and predict vibrational spectra. mdpi.comnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons. mdpi.comtandfonline.com The process involves optimizing the molecular structure to its lowest energy state, from which numerous properties can be calculated. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. aimspress.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov The analysis of HOMO and LUMO reveals the regions of a molecule that are likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), which is fundamental to understanding reaction mechanisms. aimspress.comnih.gov In related pyrazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.20 eV, indicating a stable yet reactive molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of a Representative Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.10 |

| ELUMO | -0.90 |

| Energy Gap (ΔE) | 4.20 |

Data is illustrative and based on a similar pyrazolyl compound. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color spectrum where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govacu.edu.in For pyrazole derivatives, MEP analysis often highlights the nitrogen atoms of the pyrazole ring and the amino group as potential centers for electrophilic interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. nih.govresearchgate.net For pyrazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various protein kinases, such as VEGFR-2, Aurora A, and CDK2, which are often implicated in cancer. nih.govresearchgate.net The simulations calculate a binding energy score, which indicates the affinity of the ligand for the protein's active site. Lower binding energies suggest stronger interactions. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov

Table 2: Potential Protein Targets for Pyrazole Derivatives Identified Through Molecular Docking

| Protein Target | PDB ID | Function | Reference |

|---|---|---|---|

| VEGFR-2 | 2QU5 | Tyrosine Kinase, Angiogenesis | nih.govresearchgate.net |

| Aurora A Kinase | 2W1G | Serine/Threonine Kinase, Cell Cycle | nih.govresearchgate.net |

| CDK2 | 2VTO | Serine/Threonine Kinase, Cell Cycle | nih.govresearchgate.net |

| PLK1 | - | Serine/Threonine Kinase, Mitosis | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein. researchgate.netsciepub.com This technique is used to assess the stability of the docked pose, understand the kinetics of binding, and explore how the protein's structure might change upon ligand binding (induced fit). researchgate.netmdpi.com For pyrazole-containing compounds, MD simulations have been used to explore the most likely binding modes with targets like Hsp90α, confirming the stability of the interactions predicted by docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical properties or structural features—that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This approach is widely used in medicinal chemistry to guide the design of more potent analogs.

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and are useful for establishing general relationships between structure and activity. nih.gov

3D-QSAR: These models require the 3D structures of the molecules and their alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. nih.gov They calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. The results are often visualized as contour maps, which show regions where modifications to the structure would likely increase or decrease activity. nih.gov For pyrimidine-pyrazole analogs, 3D-QSAR models have been developed with good statistical significance, indicating their robustness and predictive power. nih.gov

Table 3: Statistical Validation of a Hybrid 3D-QSAR Model for Pyrazole Analogs

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

|---|---|---|---|

| CoMFA | 0.628 | 0.905 | - |

| CoMSIA | 0.580 | 0.895 | - |

Statistical values are for a representative study on pyrazole analogs and indicate robust model generation. nih.gov

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. The reliability and predictive power of a QSAR model are highly dependent on its statistical validation. wikipedia.org For pyrazole derivatives, various statistical parameters are employed to ensure the robustness of the developed models. nih.gov

The validation of a QSAR model is a critical step to ensure its quality and predictive capacity. nih.gov Key statistical metrics include the coefficient of determination (R²), which measures the goodness of fit of the model. The predictive ability of a model is often assessed using cross-validation techniques, which yield the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. External validation, performed on a set of compounds not used in model development, provides the ultimate test of a model's predictive power, with the predictive R² (R²_pred) being a key parameter. mdpi.com

For a series of pyrazole-thiazolinone derivatives studied as EGFR kinase inhibitors, a 2D-QSAR model showed a high predictive ability with an R²_train of 0.843 and a Q²_LOO (leave-one-out) of 0.787. nih.gov In another study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, machine learning algorithms were used to build QSAR models, with the Support Vector Regressor (SVR) model showing strong robustness with an R² of 0.67. mdpi.com These examples highlight the statistical rigor applied to QSAR models for heterocyclic compounds similar to 1-(4-chlorophenyl)-1H-pyrazol-5-amine.

Table 1: Representative Statistical Validation Parameters for QSAR Models of Pyrazole Derivatives

| Parameter | Description | Typical Acceptable Value | Reference |

| R² | Coefficient of determination | > 0.6 | nih.gov |

| Q² | Cross-validated correlation coefficient | > 0.5 | nih.gov |

| R²_pred | Predictive R² for external test set | > 0.6 | mdpi.com |

| RMSE | Root Mean Square Error | Low value desired | mdpi.com |

This table presents a generalized view of statistical parameters for QSAR model validation based on studies of pyrazole derivatives. Specific values for this compound would require a dedicated QSAR study.

Pharmacophore Modeling for Rational Design of Ligands

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For pyrazole derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets. nih.gov For instance, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors identified a five-point pharmacophore model (AHHRR) consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov The pyrazole ring itself is often considered a privileged scaffold in medicinal chemistry due to its ability to participate in various interactions and its synthetic accessibility. mdpi.comnih.gov

In the context of this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the 4-chlorophenyl group.

A hydrogen bond donor feature from the 5-amino group.

A hydrogen bond acceptor feature from the pyrazole nitrogen atoms.

A hydrophobic feature associated with the chloro-substituent on the phenyl ring.

The distances and angles between these features would be critical for defining the spatial requirements for ligand binding. The rational design of new ligands based on this pharmacophore would involve modifying the core structure to optimize these interactions with a target receptor. frontiersin.org

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |

| Aromatic Ring | 4-Chlorophenyl | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | 5-Amino group (-NH2) | Forms hydrogen bonds with acceptor groups on the target |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens | Forms hydrogen bonds with donor groups on the target |

| Hydrophobic Center | Chloro group (-Cl) | Hydrophobic interactions |

This table illustrates a hypothetical pharmacophore model for the title compound. The precise geometry and features would need to be determined through detailed computational studies and experimental validation.

Conformational Analysis and Energetic Stability

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This is crucial for understanding a molecule's flexibility and the preferred shape it adopts, which in turn influences its biological activity. The energetic stability of these conformers is typically calculated using quantum mechanical methods. nih.gov

Table 3: Calculated Energetic Properties for a Representative Phenylpyrazole Derivative

| Property | Description | Representative Value |

| Rotational Energy Barrier | Energy required for rotation around the phenyl-pyrazole bond | ~18-20 kcal/mol |

| Heat of Formation (ΔHf°) | Enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. | Varies depending on the specific isomer and conformation. |

| Gibbs Free Energy (ΔG°) | Thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Varies depending on the specific isomer and conformation. |

The values in this table are based on a closely related analog and serve as an illustrative example. Precise values for this compound would require specific computational studies.

Biological Activity and Medicinal Chemistry Research Applications

The Pyrazole (B372694) Moiety as a Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in the field of drug discovery. researchgate.nettandfonline.comspast.org This designation stems from its ability to bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. researchgate.netglobalresearchonline.net The structural and electronic properties of the pyrazole nucleus, including its aromaticity and capacity for hydrogen bonding, allow for versatile interactions with enzymes and receptors. globalresearchonline.net

The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful drugs. tandfonline.comglobalresearchonline.net These include agents for treating cancer, such as Crizotinib and Ruxolitinib, as well as anti-inflammatory drugs like Celecoxib (B62257). globalresearchonline.netbenthamdirect.com The adaptability of the pyrazole ring allows chemists to synthesize large libraries of derivatives, enabling comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netspast.org Consequently, pyrazole-containing compounds have been investigated for a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. spast.orgglobalresearchonline.netbenthamdirect.com

Investigation of Molecular Mechanisms of Action (In Vitro and Pre-clinical Studies)

Derivatives based on the 1-(4-chlorophenyl)-1H-pyrazol-5-amine framework have been the subject of numerous in vitro and pre-clinical studies to elucidate their mechanisms of action. These investigations have revealed that these compounds can modulate several key signaling pathways implicated in various diseases through the inhibition of specific enzymes and interaction with various receptors.

Kinase Inhibition Profiles and Selectivity

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives have emerged as a prominent class of kinase inhibitors. globalresearchonline.net

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. A novel class of highly selective p38 MAP kinase inhibitors based on a 5-aminopyrazole scaffold has been discovered. nih.gov X-ray crystallography studies have shown that these inhibitors bind to the ATP-binding pocket of the unphosphorylated p38α isoform. nih.gov A unique hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106 is thought to be a key contributor to the high selectivity for p38. nih.gov Optimization of this series led to the identification of potent and orally bioavailable inhibitors. nih.gov The diaryl urea (B33335) class of compounds, which includes pyrazole moieties, has also been shown to inhibit p38 MAP kinase by stabilizing a conformation of the enzyme that is incompatible with ATP binding. columbia.edu

| Compound Class | Target | Key Interaction | Reference |

| 5-Aminopyrazoles | p38α MAP Kinase | Hydrogen bond with Threonine 106 | nih.gov |

| Diaryl Ureas | p38 MAP Kinase | Stabilization of ATP-incompatible conformation | columbia.edu |

The nuclear factor-kappa B (NF-κB) signaling pathway is crucial in regulating immune and inflammatory responses, and its aberrant activation is linked to cancer and inflammatory diseases. In an effort to identify new molecules that can block this cascade, a series of 5-aminopyrazoles were designed and synthesized. mdpi.com These compounds were evaluated for their activity against four kinases involved in the NF-κB pathway. The results showed that specific 5-aminopyrazole derivatives were selective inhibitors of NF-κB-inducing kinase (NIK), with IC50 values in the low nanomolar range. mdpi.com These compounds were effective at inhibiting NF-κB activity in human multiple myeloma cells, where high levels of nuclear NF-κB are associated with NIK activation. mdpi.com

Cyclooxygenase (COX) enzymes are central to the production of pro-inflammatory prostaglandins. The pyrazole scaffold is a well-known core structure for COX inhibitors, with celecoxib being a prime example. nih.gov Research has shown that certain 5-aminopyrazole derivatives exhibit antiproliferative activity against various cancer cell lines, which is often linked to the inhibition of COX-2. mdpi.com For instance, a specific derivative, 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile, demonstrated significant cytotoxic activity, and docking simulations suggested a high affinity for the COX-2 enzyme. mdpi.com Other studies have focused on creating hybrid molecules containing the pyrazole nucleus to develop dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) for safer anti-inflammatory therapies. nih.gov

| Compound | Target Enzyme(s) | Observed Activity | Reference |

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | COX-2 (predicted) | Potent cytotoxic activity against cancer cell lines | mdpi.com |

| Thymol-pyrazole hybrids | COX-2 / 5-LOX | Dual inhibition | nih.gov |

| 1,3,5-trisubstituted pyrazolines | COX-2 / LOX | Inhibitory activity | nih.gov |

The versatility of the pyrazole scaffold allows for its interaction with a wide range of other biological targets. researchgate.net For instance, Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a 5-aminopyrazole derivative that acts as a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. nih.gov

Furthermore, pyrazole-thiazolidinone hybrids have been investigated as inhibitors of Aurora-A kinase, a target in cancer therapy. nih.gov Other research has explored pyrazole derivatives as inhibitors of amine oxidases, with some compounds showing selective and reversible inhibition. tandfonline.com The cannabinoid CB1 receptor, implicated in neuropsychiatric disorders and obesity, has also been a target for pyrazoline derivatives. nih.gov

| Compound/Derivative Class | Target | Therapeutic Area | Reference |

| Pirtobrutinib (5-Aminopyrazole) | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma | nih.gov |

| Pyrazole-thiazolidinone hybrids | Aurora-A Kinase | Cancer | nih.gov |

| 1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazoles | Amine Oxidases | Not specified | tandfonline.com |

| Pyrazoline derivatives | Cannabinoid CB1 Receptor | Neuropsychiatric disorders, Obesity | nih.gov |

Antiproliferative and Anticancer Mechanisms in Cell Lines

Derivatives of this compound are a subject of extensive research in oncology due to their significant antiproliferative and anticancer properties. chemimpex.comresearchgate.net The core pyrazole structure serves as a versatile template for developing novel therapeutic agents that can interact with various biological targets implicated in cancer progression. nih.govchemimpex.com Studies have shown that modifications to this scaffold can yield compounds with potent activity against a wide range of human cancer cell lines. researchgate.netnih.gov

A primary mechanism through which pyrazole derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing programmed cell death, or apoptosis. nih.gov For instance, certain pyrazoline derivatives have been shown to inhibit the cell cycle progression of human bladder cancer cell lines, specifically arresting 5637 cells. nih.gov Other studies have demonstrated that pyrazole compounds can induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.gov

The induction of apoptosis is a key indicator of effective anticancer activity. Research on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives revealed that specific compounds in this class display significant apoptosis-inducing effects and potent antitumor activity. nih.gov Similarly, a class of (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides was found to cause apoptosis in the A549 lung cancer cell line. nih.gov The process of apoptosis is sometimes confirmed through DNA fragmentation analysis, a hallmark of this cell death pathway, which has been observed in studies on 5-amino pyrazole derivatives against MCF-7 breast cancer cells. nih.gov In some cases, these compounds can trigger alternative cell death pathways, such as autophagy, without causing apoptosis. nih.gov

The anticancer activity of this compound derivatives has been documented across a broad spectrum of human cancer cell lines. The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition 50 (GI₅₀), varies depending on the specific chemical modifications and the cancer cell type.

Several studies have quantified the cytotoxic potential of these derivatives. For example, some N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline derivatives showed significant cytotoxic potential against Hep-2 and P815 cancer cell lines. nih.gov Other research has identified pyrazole derivatives with potent activity against lung (A549, NCI-H460), breast (MCF-7), central nervous system (SF-268), and liver (HepG2) cancer cell lines. nih.govsrrjournals.com Notably, certain polysubstituted pyrazole analogs have demonstrated particular effectiveness against leukemia subpanels in National Cancer Institute (NCI) screenings. researchgate.net The table below summarizes the reported activity of various derivatives.

| Derivative Class/Compound | Target Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | IC₅₀ = 0.28 µM | nih.gov |

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | GI₅₀ = 3.79 µM | nih.gov |

| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline derivative | Hep-2 (Laryngeal), P815 (Mastocytoma) | IC₅₀ = 3.25 µg/mL (Hep-2), 17.82 µg/mL (P815) | nih.gov |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 (Lung) | IC₅₀ = 26 µM | nih.gov |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung) | IC₅₀ = 32 µM | nih.gov |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative (Compound 14) | Leukemia Subpanel | GI₅₀ = 0.03 µM | researchgate.net |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative (Compound 11) | Leukemia Subpanel | GI₅₀ = 0.09 µM | researchgate.net |

| 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-Pyrazole | 5637 and T24 (Bladder) | Inhibited cell cycle progression | nih.gov |

Anti-inflammatory Properties

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents. nih.gov Derivatives of this compound have been specifically investigated for their potential to modulate inflammatory pathways. chemimpex.com

The anti-inflammatory mechanisms of these compounds are often linked to the inhibition of key enzymes and signaling molecules involved in the inflammatory response. One of the primary targets is the cyclooxygenase (COX) enzyme; selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects. nih.gov Research has also focused on the inhibition of p38 MAP kinase, a critical enzyme in the biosynthesis of pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov A novel class of 5-amino-pyrazole derivatives was found to be highly selective inhibitors of p38 MAP kinase. nih.gov Furthermore, the compound 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) demonstrated anti-inflammatory properties by significantly reducing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells. nih.gov

| Derivative/Compound | Mechanism of Action | Reference |

|---|---|---|

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | Highly selective inhibition of p38 MAP kinase; inhibits IL-1, IL-6, and TNF-α biosynthesis. | nih.gov |

| 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) | Attenuates nitric oxide (NO) production and release of proinflammatory cytokines and prostaglandin E2 (PGE2). | nih.gov |

| Various 1,5-Diaryl Pyrazole Derivatives | Inhibition of cyclooxygenase (COX) enzymes. | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)

The pyrazole nucleus is responsible for a wide range of biological activities, including antimicrobial effects. nih.gov Derivatives of this compound have shown promise as broad-spectrum antimicrobial agents.

Antibacterial and Antifungal Activity: Studies have demonstrated the in-vitro activity of pyrazole derivatives against a variety of bacterial and fungal pathogens. Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate were active against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Streptococcus lactis and Staphylococcus aureus. nih.gov The same study also showed activity against the fungi Candida albicans and Aspergillus flavus. nih.gov Further research into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides confirmed their efficacy against a panel of Gram-positive (Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as several fungal strains. nih.gov Notably, certain pyrazole derivatives have shown activity against multidrug-resistant (MDR) pathogens, such as Acinetobacter baumannii (Ab-MDR) and Klebsiella pneumoniae carbapenemase (KPC) isolates, which are significant agents of hospital-acquired infections. nih.gov

Antiviral Activity: Beyond bacteria and fungi, some pyrazole derivatives have been investigated for antiviral properties. Specifically, certain analogs of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide were found to be capable of inhibiting the replication of the Hepatitis C Virus (HCV) RNA in infected HepG2 hepatocellular carcinoma cells. researchgate.net

| Activity Type | Pathogen(s) | Derivative Class | Reference |

|---|---|---|---|

| Antibacterial | E. coli, P. aeruginosa, S. lactis, S. aureus, MDR A. baumannii, KPC | Derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate; 1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles | nih.gov |

| Antifungal | C. albicans, A. flavus, Fusarium verticillioides, Aspergillus ochraceous | Derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate; 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | nih.govnih.gov |

| Antiviral | Hepatitis C Virus (HCV) | Analogs of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | researchgate.net |

Antioxidant Activities

A number of pyrazole and pyrazolone (B3327878) derivatives have been identified as potent antioxidant compounds, capable of scavenging harmful free radicals. mdpi.comnih.gov This activity is significant as oxidative stress is implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging test and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govresearchgate.net

Studies on various synthesized pyrazoles have confirmed their ability to exhibit good antioxidant activity, including radical scavenging, reducing power, and DNA protection capabilities. nih.gov Phenyl-pyrazolone-phenyl compounds, which share a core structure with the subject molecule, have shown a marked antioxidant capacity in electron spin resonance (EPR)-based assays. mdpi.com This free radical scavenging activity highlights another dimension of the therapeutic potential of the pyrazole chemical family. mdpi.comnih.gov

Other Reported Biological Modulations (e.g., Diuretic Agents)

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, derivatives of this compound are explored for other biological activities. For instance, the derivative 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine has been mentioned in the context of drugs used for treating rheumatoid arthritis, suggesting a role in immunomodulation or specific pathways related to autoimmune disorders. cymitquimica.com The broad bioactivity of the pyrazole scaffold indicates that its derivatives could be valuable tools for developing agents with novel or highly specific biological modulations. tandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying key pharmacophores and guiding the design of more potent and selective compounds. researchgate.net The pyrazole scaffold itself is a privileged structure in drug discovery due to its versatile chemical properties and ability to form various interactions with biological targets. mdpi.commdpi.com

The presence of the 1-(4-chlorophenyl) group is a recurring feature in many biologically active pyrazole derivatives. Research suggests that substitution at the para position of this phenyl ring with an electron-withdrawing group, such as chlorine, often contributes favorably to biological activity, including anti-inflammatory and anticancer effects. mdpi.com SAR studies on diphenyl-pyrazole derivatives have highlighted the importance of substitutions on the phenyl rings for anticancer activity. researchgate.net

Impact of Substituent Modifications on Biological Efficacy

One significant area of investigation has been the synthesis of derivatives from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide. In a study by Rostom et al., this core was used to create various heterocyclic systems, which were then evaluated for their antitumor activity by the National Cancer Institute (NCI). researchgate.netnih.gov The study revealed that converting the carbohydrazide (B1668358) at the C3 position into different five-membered heterocycles, such as 4-substituted-1,2,4-triazolin-3-thiones and 2-substituted-1,3,4-oxadiazoles, resulted in compounds with a broad spectrum of antitumor activity. researchgate.net For instance, compound 14 in the study, a 1,3,4-oxadiazole (B1194373) derivative, showed remarkable potency against approximately 26 different cancer cell lines, with GI50 values in the nanomolar range (<0.01 µM). nih.gov This highlights that modifications at the C3 position are critical for potency.

| Compound | Modification at C3-position | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |

|---|---|---|---|---|

| 7c | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Leukemia (K-562) | 0.05 | researchgate.net |

| 11 | 5-(Phenyl)-1,3,4-oxadiazole-2-thiol | Leukemia (MOLT-4) | 0.07 | researchgate.netnih.gov |

| 14 | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | Leukemia (SR) | <0.01 | researchgate.netnih.gov |

Another approach involves fusing other ring systems to the pyrazole core. In a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, researchers synthesized a series of compounds and tested their anti-glioma activity. nih.gov The core structure features the 1-(4-chlorophenyl)-3-methyl-5-pyrazolone moiety. Modifications were made to the phenyl ring at the C4 position of the fused pyran system. The results indicated that the nature and position of substituents on this C4-phenyl ring were crucial for activity. Specifically, compound 4j , which has a 4-trifluoromethoxy substituent, demonstrated the most potent anti-glioma properties and was found to be an inhibitor of the kinase AKT2/PKBβ. nih.gov

| Compound | Substituent on C4-Phenyl Ring | Cell Line | Activity (EC₅₀, µM) | Reference |

|---|---|---|---|---|

| 4a | 4-OCH₃ | U251 | >50 | nih.gov |

| 4f | 4-F | U251 | 22.3 | nih.gov |

| 4j | 4-OCF₃ | U251 | 4.9 | nih.gov |

Positional Isomerism and Pharmacological Effects

The positioning of functional groups, particularly the amino group, on the pyrazole ring is a critical determinant of the pharmacological profile of these compounds. A comprehensive review of aminopyrazoles (APs) indicates that the isomeric forms—3-aminopyrazoles (3-APs), 4-aminopyrazoles (4-APs), and 5-aminopyrazoles (5-APs)—exhibit distinct biological activities. mdpi.com

Derivatives based on the 5-aminopyrazole scaffold, such as this compound, are extensively reported in medicinal chemistry as versatile starting points for developing inhibitors of various kinases (like p38MAPK and Bruton's kinase), as well as anticancer and anti-inflammatory agents. mdpi.com Similarly, 3-aminopyrazole (B16455) derivatives are also widely reported for their anticancer and anti-inflammatory properties. mdpi.com In contrast, 4-aminopyrazole isomers have demonstrated reduced anti-inflammatory and anticancer activity compared to their 3-AP and 5-AP counterparts, although they have shown utility in other areas such as anticonvulsants and antioxidants. mdpi.com This clear distinction in activity profiles underscores the importance of the amino group's position for achieving specific therapeutic effects.

The position of the chloro-substituent on the N-phenyl ring also influences activity. While para-substitution (as in the title compound) is common in many potent pyrazole-based agents, studies on related scaffolds have shown that moving the halogen to the meta or ortho positions can still result in active compounds, sometimes modulating the specific type of activity observed. frontiersin.org

Lead Optimization and Design of Novel Analogues

Lead optimization is a critical phase in drug discovery where an initial hit compound with promising activity (a "lead") is systematically modified to enhance its therapeutic properties. This process involves designing and synthesizing novel analogues to improve potency, selectivity, and pharmacokinetic characteristics like metabolic stability and oral bioavailability. nih.gov Several studies have demonstrated successful lead optimization starting from pyrazole-based scaffolds.

A notable example is the development of PF-05089771, a selective inhibitor of the NaV1.7 sodium channel for pain treatment. nih.gov The optimization process started from an early lead containing a 5-amino-1H-pyrazole core. Researchers focused on several key areas: removing structural alerts (chemical groups known to cause toxicity), improving metabolic stability, and reducing inhibition of cytochrome P450 enzymes to avoid drug-drug interactions. This multi-parameter optimization led to the design of novel diaryl ether aryl sulfonamide analogues and ultimately to the identification of a clinical candidate. nih.gov

Another example is the optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to develop potent and selective KDM5 histone demethylase inhibitors. nih.gov Starting with a lead molecule, scientists employed structure-based and property-based design approaches. This involved synthesizing new analogues to improve cellular potency while maintaining good physicochemical properties. The effort resulted in a compound with an excellent pharmacokinetic profile in animal models, making it a valuable tool for in vivo studies. nih.gov

Emerging Research Directions and Broader Academic Impact

Role in Agricultural Chemistry Research (e.g., Herbicides, Fungicides, Pesticides)

The pyrazole (B372694) moiety is a well-established pharmacophore in the agrochemical industry, and derivatives of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine are actively being investigated for their potential as next-generation crop protection agents. The structural features of these compounds are conducive to developing selective and potent herbicides, fungicides, and pesticides.

Herbicidal Activity: Research has demonstrated that phenylpyrazole derivatives can exhibit significant herbicidal properties. For instance, novel phenylpyrazole derivatives incorporating strobilurin moieties were designed and synthesized, showing high herbicidal activity against broadleaf weeds like Amaranthus retroflexus. rsc.orgresearchgate.net Molecular docking studies suggest that these compounds may act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a common target for herbicides. rsc.orgresearchgate.net Similarly, the design of 4-Amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which share a substituted pyrazole core, has yielded compounds with promising herbicidal effects.

Fungicidal and Pesticidal Applications: The pyrazole structure is integral to several commercial fungicides. Fenpyrazamine, a pyrazolone-based fungicide, is effective against Botrytis in greenhouse crops. nih.gov Research into pyrazole amides has identified novel compounds that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical enzyme in fungal respiration. researchgate.netacs.org Some of these novel pyrazole amides have shown higher antifungal activity than commercial fungicides like boscalid (B143098) against certain fungi. researchgate.net The development of pyrazole-based compounds also extends to insecticides, with some derivatives showing potential as resistance-breaking agents by targeting insect receptors like the TRPV channel. acs.org The versatility of the pyrazole core allows for its use as a key intermediate in the synthesis of a wide range of agrochemicals. nih.gov

| Derivative Class | Application | Target/Mechanism of Action | Example Research Finding | Source |

|---|---|---|---|---|

| Phenylpyrazole-strobilurin hybrids | Herbicide | Protoporphyrinogen oxidase (PPO) inhibition | Demonstrated good inhibition on Amaranthus retroflexus. | rsc.orgresearchgate.net |

| Pyrazole Amides | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | A derivative exhibited higher antifungal activity than boscalid against two tested fungi. | researchgate.net |

| Pyrazolone (B3327878) Compounds (e.g., Fenpyrazamine) | Fungicide | Sterol biosynthesis inhibition | Used for the control of Botrytis in greenhouse cultivation. | nih.gov |

| Pyrazole-Carboxamides | Insecticide | TRPV channel modulation | Identified a lead candidate for developing sustainable insecticides with resistance-breaking potential. | acs.org |

Potential Applications in Materials Science (e.g., Luminescent/Fluorescent Agents, Semiconductors)

The unique electronic properties of the pyrazole ring make it a promising scaffold for the development of advanced materials. The field of materials science is beginning to explore pyrazole derivatives, including those related to this compound, for applications such as luminescent and fluorescent agents.

Luminescent and Fluorescent Properties: Pyrazole derivatives have been shown to possess fluorescent properties, including high quantum yields and good photostability. researchgate.net This makes them suitable candidates for creating fluorescent probes for bioimaging, a technique used for real-time monitoring of biological processes in living cells. researchgate.net The synthetic versatility of the pyrazole ring allows for fine-tuning of its optical properties. For example, the synthesis of rare earth metal complexes with pyrazolone derivatives has led to materials with interesting photophysical properties. acs.org These characteristics are essential for developing new diagnostic tools and sensors. The high degree of conjugation and electron delocalization, as observed in the crystal structure of related pyrazolone compounds, is a key factor contributing to these optical behaviors. acs.org While direct applications of this compound in semiconductors are not yet established, its structural and electronic properties suggest it could be a valuable building block in the synthesis of organic semiconductors or as a ligand in photophysically active metal complexes.

| Application Area | Relevant Property | Example of Pyrazole Derivative Use | Source |

|---|---|---|---|

| Fluorescent Bioimaging | Fluorescence, High Quantum Yield, Photostability | Development of probes for in vivo studies of cellular metabolism. | researchgate.net |

| Photophysical Materials | Luminescence | Synthesis of rare earth metal complexes with interesting photophysical properties. | acs.org |